molecular formula C22H19ClO5 B11157259 methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11157259
M. Wt: 398.8 g/mol
InChI Key: SNBPJMLQAGOSPL-UHFFFAOYSA-N
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Description

Methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of coumarin derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . The process may also involve steps like O-acylation and the use of reagents like benzoyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Organic halides and nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethenylbenzyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H19ClO5

Molecular Weight

398.8 g/mol

IUPAC Name

methyl 2-[6-chloro-7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C22H19ClO5/c1-4-14-5-7-15(8-6-14)12-27-20-11-19-16(9-18(20)23)13(2)17(22(25)28-19)10-21(24)26-3/h4-9,11H,1,10,12H2,2-3H3

InChI Key

SNBPJMLQAGOSPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C=C)CC(=O)OC

Origin of Product

United States

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